molecular formula C26H17N3O3S B11094422 3-{4-[(4-nitrophenyl)sulfanyl]phenyl}-2-phenylquinazolin-4(3H)-one

3-{4-[(4-nitrophenyl)sulfanyl]phenyl}-2-phenylquinazolin-4(3H)-one

Cat. No.: B11094422
M. Wt: 451.5 g/mol
InChI Key: YQXDTYFPXKRTOM-UHFFFAOYSA-N
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Description

3-{4-[(4-NITROPHENYL)SULFANYL]PHENYL}-2-PHENYL-3,4-DIHYDROQUINAZOLIN-4-ONE is a complex organic compound with a unique structure that includes a quinazolinone core, a phenyl group, and a nitrophenylsulfanyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{4-[(4-NITROPHENYL)SULFANYL]PHENYL}-2-PHENYL-3,4-DIHYDROQUINAZOLIN-4-ONE typically involves multiple steps, starting with the preparation of the quinazolinone core. One common method involves the condensation of anthranilic acid with an appropriate aldehyde, followed by cyclization to form the quinazolinone ring.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce the use of hazardous reagents and solvents .

Chemical Reactions Analysis

Types of Reactions

3-{4-[(4-NITROPHENYL)SULFANYL]PHENYL}-2-PHENYL-3,4-DIHYDROQUINAZOLIN-4-ONE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-{4-[(4-NITROPHENYL)SULFANYL]PHENYL}-2-PHENYL-3,4-DIHYDROQUINAZOLIN-4-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-{4-[(4-NITROPHENYL)SULFANYL]PHENYL}-2-PHENYL-3,4-DIHYDROQUINAZOLIN-4-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenylsulfanyl group can participate in redox reactions, while the quinazolinone core can interact with biological macromolecules through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • **2-{[(4-nitrophenyl)methyl]sulfanyl}-3-phenyl-3,4-dihydroquinazolin-4-one
  • 4-(4-nitrophenylsulfanyl)phenyl derivatives
  • Quinazolinone derivatives with different substituents

Uniqueness

3-{4-[(4-NITROPHENYL)SULFANYL]PHENYL}-2-PHENYL-3,4-DIHYDROQUINAZOLIN-4-ONE is unique due to the presence of both the nitrophenylsulfanyl group and the quinazolinone core, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development .

Properties

Molecular Formula

C26H17N3O3S

Molecular Weight

451.5 g/mol

IUPAC Name

3-[4-(4-nitrophenyl)sulfanylphenyl]-2-phenylquinazolin-4-one

InChI

InChI=1S/C26H17N3O3S/c30-26-23-8-4-5-9-24(23)27-25(18-6-2-1-3-7-18)28(26)19-10-14-21(15-11-19)33-22-16-12-20(13-17-22)29(31)32/h1-17H

InChI Key

YQXDTYFPXKRTOM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=O)N2C4=CC=C(C=C4)SC5=CC=C(C=C5)[N+](=O)[O-]

Origin of Product

United States

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